N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that belongs to the class of benzodioxines, which are characterized by their fused dioxole and benzene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, specifically as a precursor for synthesizing various pharmaceutical agents. The compound's unique structure allows for modifications that can enhance its activity against specific biological targets.
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is classified as:
The synthesis of N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves several key steps:
The molecular structure of N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide features:
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with new biological activities .
The mechanism of action for N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Its structural features suggest potential activity against targets like poly(ADP-ribose) polymerase enzymes, which are implicated in DNA repair mechanisms .
Research indicates that compounds within this class may exhibit inhibitory effects on certain enzymes, leading to altered cellular responses and potential therapeutic effects.
Relevant analyses include spectroscopic methods to determine purity and structural integrity post-synthesis .
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific uses:
Table 1: Structural and Identifier Summary
Property Type | Value/Descriptor |
---|---|
Systematic IUPAC Name | N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
Molecular Formula | C₁₇H₁₇NO₃ |
SMILES | CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
InChIKey | OXTFYZVSHLJBLB-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Core Structure | 2,3-Dihydro-1,4-benzodioxine |
This compound belongs to the benzodioxine carboxamide class, characterized by a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a 2-ethylphenyl substituent. The benzodioxine moiety consists of a fused benzene ring and 1,4-dioxane ring in a bicyclic arrangement, conferring planarity and moderate polarity. The ortho-ethyl group on the aniline ring introduces steric bulk that may influence conformational flexibility and target binding [1]. The carboxamide linker (–NH–C(=O)–) provides hydrogen-bonding capacity critical for biological interactions.
Table 2: Structural Analogs from Search Results
Compound Name | Core Modification | Molecular Formula |
---|---|---|
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Methylphenyl + phenylthiomethyl extension | C₂₃H₂₁NO₃S |
N-(2-ethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Ethoxyphenyl + carboxamide at position 6 | C₁₇H₁₇NO₄ |
Benzodioxine derivatives emerged as privileged scaffolds in medicinal chemistry due to their metabolic stability and drug-like properties. The specific compound N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide was cataloged in chemical databases (e.g., PubChem CID 2788365) without associated patent literature, indicating it was likely synthesized as part of exploratory research rather than a therapeutic candidate [1]. Its development aligns with broader efforts to derivatize the benzodioxine core, particularly between 2010–2020, when researchers investigated carboxamide-linked variants for bioactive molecule design.
The 2-ethylphenyl substitution pattern distinguishes it from earlier benzodioxines, which typically featured simpler aniline moieties. This structural variation reflects a structure-activity relationship (SAR) optimization strategy common in antifungal and antimicrobial research, where ortho-alkyl substituents enhance lipophilicity and membrane penetration [3]. Unlike commercial analogs like dioxane-based protease inhibitors, this compound lacks extensive pharmacological profiling, positioning it as a research intermediate in benzodioxine chemistry.
This compound’s significance stems from its structural relationship to dual-target antifungal agents. Recent research prioritizes benzodioxine carboxamides as inhibitors of fungal enzymes squalene epoxidase (SE) and 14α-demethylase (CYP51) – validated targets in ergosterol biosynthesis [3]. The compound’s amide bond and hydrophobic groups align with pharmacophore models for such inhibitors:
Table 3: Key Physicochemical Properties
Property | Value | Relevance to Drug Design |
---|---|---|
Molecular Weight | 283.32 g/mol | Within ideal range for bioavailability |
Predicted CCS ([M+H]+) | 165.6 Ų | Indicates moderate membrane permeability |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Hydrogen Bond Donors | 1 |
Though direct activity data for this compound is unavailable in the literature, structurally similar compounds (e.g., EVT-4114286 with 2-methylphenyl and phenylthiomethyl groups) are explicitly designed as antifungal candidates [2] [3]. The fragment-based drug design (FBDD) approach described for benzodioxine derivatives leverages such carboxamide-linked structures to achieve synergistic inhibition of resistant fungal strains [3]. This positions N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a valuable synthetic intermediate for developing dual-target therapeutics that overcome limitations of single-target antifungals like fluconazole.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0